Cas no 308298-44-4 (7-[[(5-Methyl-3-isoxazolyl)amino]-2-pyridinylmethyl]-8-quinolinol)

7-[[(5-Methyl-3-isoxazolyl)amino]-2-pyridinylmethyl]-8-quinolinol is a heterocyclic compound featuring a quinolinol core functionalized with a pyridinylmethyl group and a 5-methyl-3-isoxazolylamino substituent. This structure imparts unique chemical properties, including potential chelating capabilities due to the 8-hydroxyquinoline moiety, which may enhance metal-binding affinity. The presence of the isoxazole and pyridine rings suggests potential biological activity, making it a candidate for pharmaceutical or agrochemical applications. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s stability and synthetic accessibility further support its utility in research and development contexts, particularly in medicinal chemistry and material science.
7-[[(5-Methyl-3-isoxazolyl)amino]-2-pyridinylmethyl]-8-quinolinol structure
308298-44-4 structure
Product Name:7-[[(5-Methyl-3-isoxazolyl)amino]-2-pyridinylmethyl]-8-quinolinol
CAS No:308298-44-4
MF:C19H16N4O2
MW:332.35594367981
CID:5446858
PubChem ID:3637394
Update Time:2025-10-13

7-[[(5-Methyl-3-isoxazolyl)amino]-2-pyridinylmethyl]-8-quinolinol Chemical and Physical Properties

Names and Identifiers

    • 7-[[(5-methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
    • CCG-195349
    • Z56795021
    • AKOS016290184
    • NCGC00161897-01
    • EN300-18215782
    • AKOS000808243
    • 7-{[(5-methyl-1,2-oxazol-3-yl)amino](pyridin-2-yl)methyl}quinolin-8-ol
    • Oprea1_864653
    • CHEMBL1402572
    • STL228097
    • 308298-44-4
    • BDBM375045
    • US10252984, Table 2.6
    • SCHEMBL3503398
    • 7-[[(5-Methyl-3-isoxazolyl)amino]-2-pyridinylmethyl]-8-quinolinol
    • Inchi: 1S/C19H16N4O2/c1-12-11-16(23-25-12)22-18(15-6-2-3-9-20-15)14-8-7-13-5-4-10-21-17(13)19(14)24/h2-11,18,24H,1H3,(H,22,23)
    • InChI Key: UGIJXGPDGPQILA-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C(NC3C=C(C)ON=3)C3=NC=CC=C3)C=2O)C=CC=1

Computed Properties

  • Exact Mass: 332.12732577g/mol
  • Monoisotopic Mass: 332.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 84.1Ų

Experimental Properties

  • Density: 1.358±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Melting Point: 153-155 °C
  • Boiling Point: 571.4±45.0 °C(Predicted)
  • pka: 4.10±0.50(Predicted)

7-[[(5-Methyl-3-isoxazolyl)amino]-2-pyridinylmethyl]-8-quinolinol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18215782-0.05g
308298-44-4 90%
0.05g
$148.0 2023-09-19
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.